1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-ol moiety.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with the serotonergic system .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in the biological system .
Result of Action
Compounds with similar structures have been shown to induce antidepressant-like effects in mice, suggesting a potential impact on mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl carbon of the benzaldehyde, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted aldehydes or ketones.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Substitution: Introduction of various functional groups such as halides or sulfonates.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-(3-Trifluoromethylphenyl)propanol
- 3-(3-Trifluoromethylphenyl)prop-2-yn-1-ol
- (E)-3-(3-Trifluoromethylphenyl)-2-propen-1-ol
- 3-(3-Trifluoromethylphenyl)propanal
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol is unique due to the presence of both a trifluoromethyl group and a propyn-1-ol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6,9,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSWZRQVLSTNJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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